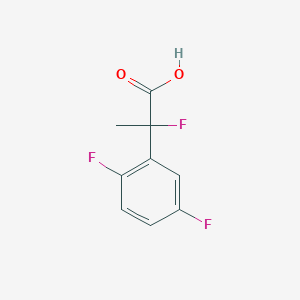![molecular formula C10H17NO2 B13308716 Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B13308716.png)
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is a chemical compound with a unique bicyclic structure. It is a conformationally restricted analogue of γ-aminobutyric acid (GABA), which is a chief neurotransmitter in mammals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves multiple steps. One approach includes the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile, followed by catalytic reduction of the pyridine ring . Another method involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne, which includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Catalytic reduction is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium or platinum are used for hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of amines.
Aplicaciones Científicas De Investigación
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors, potentially modulating their activity. This interaction can influence various biological pathways, including neurotransmission and inhibition of GABA aminotransferase .
Comparación Con Compuestos Similares
Similar Compounds
Octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid: Another conformationally restricted GABA analogue.
Rodocaine: A local anesthetic with a similar bicyclic structure.
Bone resorption inhibitors: Compounds with similar structural motifs used in the treatment of bone diseases.
Uniqueness
Methyl octahydro-1H-cyclopenta[b]pyridine-4-carboxylate is unique due to its specific conformational restriction, which enhances its potency and selectivity towards biological targets compared to more flexible analogues . This makes it a valuable compound in the design of new therapeutic agents.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)8-5-6-11-9-4-2-3-7(8)9/h7-9,11H,2-6H2,1H3 |
Clave InChI |
HLGACRQFAUCKFM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCNC2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Cyclopropylethyl)amino]propan-1-ol](/img/structure/B13308637.png)
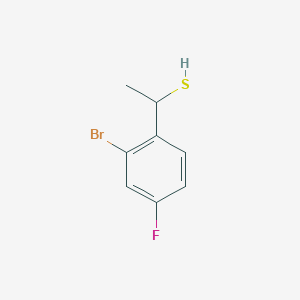
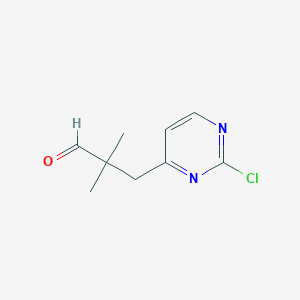
![2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13308656.png)
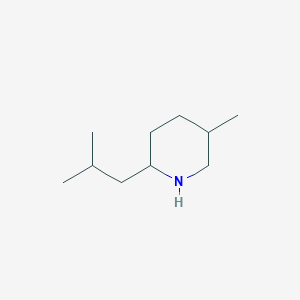
amine](/img/structure/B13308664.png)


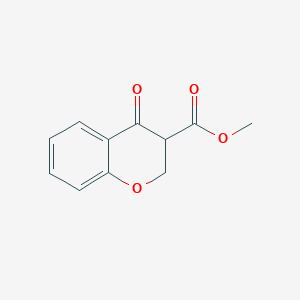
![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)

